Tridecafluoroheptanoyl chloride

Description

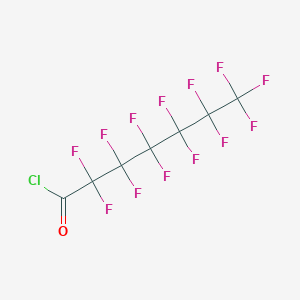

Tridecafluoroheptanoyl chloride (CAS 52447-22-0) is a fluorinated acyl chloride with the molecular formula C₇ClF₁₃O (calculated molecular weight: ~412.07 g/mol). It features a seven-carbon backbone fully substituted with 13 fluorine atoms, except for the carbonyl carbon. This compound is synthesized via condensation reactions, such as its attachment to the terminal amine of peptides during the preparation of fluorinated peptide amphiphiles (F-PAs) . These F-PAs are critical in biomedical applications, including implants, due to their stability in physiological environments and persistent in vivo signaling properties . The compound’s strong electrophilicity makes it reactive toward nucleophiles, enabling its use in introducing perfluorinated chains into organic molecules, which enhances hydrophobicity and chemical resistance.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHVCTQMGIVZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382154 | |

| Record name | Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52447-22-0 | |

| Record name | Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroheptanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

In terms of safety, Perfluoroheptanoyl chloride is classified as a strong acid and can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . It’s also classified as Acute Tox. 4 H302 and Skin Corr. 1B H314 according to CLP criteria .

Biochemical Analysis

Biochemical Properties

Tridecafluoroheptanoyl chloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s high electronegativity and hydrophobicity, resulting from the presence of fluorine atoms, enable it to form strong interactions with hydrophobic regions of proteins and enzymes. These interactions can lead to alterations in the conformation and activity of these biomolecules. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, the compound can interact with membrane proteins, affecting their function and stability.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. Its interaction with cell membranes can disrupt membrane integrity and fluidity, leading to altered cell signaling pathways and gene expression. The compound’s ability to modulate enzyme activity can also impact cellular metabolism, as key metabolic enzymes may be inhibited or activated. In some cases, this compound has been observed to induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression profiles. These cellular effects can ultimately influence cell function, proliferation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorinated structure allows it to form strong non-covalent interactions with hydrophobic regions of proteins and enzymes. This binding can lead to conformational changes in the target biomolecules, affecting their activity and function. For example, this compound can inhibit the activity of serine proteases by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in chronic oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. As the dosage increases, the compound’s inhibitory effects on enzymes and disruption of cellular processes become more pronounced. High doses of this compound can lead to toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed in animal studies, where a certain dosage level triggers significant changes in cellular and physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis. Additionally, this compound can affect the levels of specific metabolites by modulating enzyme activity and gene expression. These changes in metabolic pathways can have downstream effects on cellular function and overall organismal health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes and accumulate in lipid-rich regions. Specific transporters and binding proteins may facilitate the movement of this compound within cells, influencing its localization and concentration. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain cellular compartments or tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular processes. For example, this compound may target mitochondrial enzymes, affecting energy production and metabolic activity. The compound’s localization can also impact its stability and degradation, as different cellular compartments may have varying conditions that influence its chemical properties.

Biological Activity

Tridecafluoroheptanoyl chloride (TDHFCl) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of TDHFCl, highlighting its synthesis, biological interactions, and potential applications based on recent research findings.

This compound is a perfluorinated acyl chloride, characterized by a long fluorinated carbon chain. Its synthesis typically involves the reaction of tridecafluoroheptanoic acid with thionyl chloride or oxalyl chloride, facilitating the formation of the acyl chloride while releasing gaseous byproducts such as sulfur dioxide or carbon dioxide.

Synthesis Reaction:

1. Antimicrobial Properties

Recent studies have demonstrated that TDHFCl exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the fluorinated chain, which enhances its interaction with lipid bilayers.

- Case Study: A study reported that TDHFCl showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those observed for conventional antibiotics.

2. Cellular Interactions

TDHFCl has been explored for its interactions with various cellular components. Its ability to modify protein structures through acylation has implications for drug delivery systems and bioconjugation techniques.

- Research Findings: In vitro studies indicated that TDHFCl can effectively conjugate with peptide chains, enhancing their stability and bioactivity. For instance, peptide amphiphiles modified with TDHFCl demonstrated improved cellular uptake and targeted delivery in cancer therapy models .

Toxicological Considerations

While the biological activity of TDHFCl presents promising applications, it is crucial to consider its toxicological profile. Research indicates that fluorinated compounds can exhibit persistent bioaccumulation in biological systems.

- Toxicity Studies: Long-term exposure studies in animal models have shown that high concentrations of TDHFCl may lead to liver toxicity and alterations in metabolic pathways, similar to other perfluorinated compounds like PFOS and PFOA .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₇F₁₃Cl |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| MIC (against S. aureus) | < 10 µg/mL |

| Toxicity | Liver toxicity at high concentrations |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Formula : CClF₃O₂S

- Molecular Weight : 168.52 g/mol

- Physical Properties : Boiling point 29–32°C, density 1.583 g/mL .

- Structural Differences: A sulfonyl chloride (R-SO₂Cl) vs. an acyl chloride (R-COCl). The shorter fluorocarbon chain (trifluoromethyl) reduces steric bulk compared to Tridecafluoroheptanoyl chloride.

- Reactivity : Sulfonyl chlorides undergo nucleophilic substitution to form sulfonamides or sulfonate esters, whereas acyl chlorides react to form amides or esters.

- Applications : Used as a reagent in organic synthesis (e.g., as a catalyst or sulfonylating agent) rather than in biomedical materials .

Tridecafluorohexane-1-sulfonic Acid Potassium Salt (C₆F₁₃KO₃S)

- CAS : 3871-99-6

- Molecular Formula : C₆F₁₃KO₃S

- Functional Group : Sulfonic acid salt (R-SO₃⁻K⁺) vs. acyl chloride.

- Applications: Likely employed as a surfactant or electrolyte due to its anionic character and fluorinated chain. Unlike this compound, it lacks the reactivity to form covalent bonds with amines or alcohols .

Other Fluorinated Acyl Chlorides

These differ in chain length (C8 vs. C7) and fluorine content, which influence properties such as thermal stability and surface activity. Longer chains typically increase hydrophobicity but may raise environmental persistence concerns.

Comparative Data Table

Key Research Findings

Biomedical Utility: this compound-derived F-PAs exhibit exceptional in vivo stability, making them suitable for long-term implants. This contrasts with sulfonyl chlorides, which lack analogous biomedical applications .

Reactivity Profile: Acyl chlorides like this compound are more reactive toward amines (e.g., peptide coupling) than sulfonic acid salts, which are inert in such reactions .

Safety Considerations: Trifluoromethanesulfonyl chloride requires careful handling to avoid eye contact , while this compound’s hazards are inferred from its acyl chloride class (corrosive, moisture-sensitive).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.